molecular formula C12H19Br2ClN2O B570647 2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride CAS No. 1021154-79-9

2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride

Cat. No. B570647
CAS RN: 1021154-79-9
M. Wt: 402.555
InChI Key: JZKQVBZHZAKXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride (2-AADB-TBAE;HCl) is an organic compound that is used in a variety of scientific research applications. It is a dibromo analog of 4-amino-2-tert-butylaminoethanol (4-ABAE) and has been used in a variety of biochemical, physiological, and pharmacological studies. Its structure is composed of an amine group, two bromine atoms, and a tert-butylamino group, all of which are attached to an ethanol molecule. The hydrochloride salt of this compound is water-soluble and is used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes.

Scientific Research Applications

2-AADB-TBAE;HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been used in the study of cell adhesion and as a potential therapeutic agent for the treatment of cancer. In addition, it has been used to study the effects of oxidative stress on cells and to study the effects of drugs on the central nervous system.

Mechanism Of Action

2-AADB-TBAE;HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It is believed to act by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-AADB-TBAE;HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been shown to have anti-cancer activity, inhibiting the growth of tumor cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-AADB-TBAE;HCl in laboratory experiments include its water-solubility and its ability to inhibit the enzyme acetylcholinesterase. The limitations of using this compound in laboratory experiments include its potential for toxicity and the need for proper handling and disposal of the compound.

Future Directions

For research involving 2-AADB-TBAE;HCl include further study of its potential therapeutic applications, such as its use as an anti-cancer agent and its potential use in the treatment of neurological disorders. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed. Other future directions include the development of more efficient synthesis methods and the exploration of other potential applications of this compound.

Synthesis Methods

2-AADB-TBAE;HCl is synthesized via a condensation reaction of 2-amino-3,5-dibromobenzaldehyde and 2-tert-butylaminoethanol in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 80°C and the reaction is complete within 2 hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKQVBZHZAKXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride

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